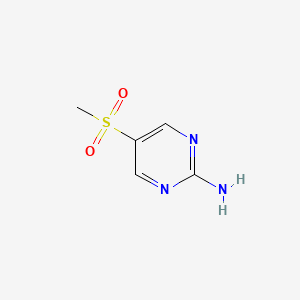

5-Methylsulfonylpyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its wide range of biological activities and its synthetic accessibility, which allows for extensive structural modifications. smolecule.comvulcanchem.com Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. vulcanchem.com The presence of the pyrimidine motif in essential biological molecules like thiamine (B1217682) (vitamin B1) and its role in the structure of nucleotides underpins its profound importance. smolecule.com

Structure-activity relationship (SAR) studies have consistently shown that even slight modifications to the pyrimidine ring can lead to significant changes in biological activity. smolecule.com The nitrogen atoms in the ring are key hydrogen bond acceptors, and along with various functional groups that can be substituted at different positions, they play a crucial role in binding to the active sites of target enzymes and receptors. smolecule.com This versatility has made the pyrimidine core a frequent component in many clinically approved drugs and a focal point for the design of novel therapeutic candidates targeting a wide array of diseases. vulcanchem.com

Overview of Methylsulfonyl-Substituted Pyrimidines in Chemical Biology

The introduction of a methylsulfonyl (-SO₂CH₃) group onto the pyrimidine ring creates a class of compounds with distinct and valuable properties in chemical biology and drug discovery. The methylsulfonyl group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the pyrimidine ring.

Research has shown that methylsulfonylpyrimidines are effective agents for the chemoselective arylation of cysteine residues in proteins. The sulfonyl group acts as an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction, allowing the pyrimidine ring to be covalently attached to the thiol side chain of cysteine under mild, metal-free conditions. This reactivity makes them powerful tools for protein modification and for developing covalent inhibitors, which can offer enhanced potency and duration of action.

Furthermore, the incorporation of a methylsulfonyl substituent has been a successful strategy in enhancing the biological activity of various inhibitors. For instance, studies on kinase inhibitors have revealed that the addition of a methylsulfonyl group can lead to a dramatic increase in potency. This enhancement is often attributed to the group's ability to form favorable interactions, such as hydrogen bonds, within the target protein's binding site. This functional group is also present in inhibitors of other enzymes, such as HMG-CoA reductase, highlighting its broad utility in medicinal chemistry.

Chemical Properties of 5-Methylsulfonylpyrimidin-2-amine

The specific properties of this compound are detailed below. Due to its novelty or specificity, detailed experimental data such as melting point and boiling point are not widely available in published literature.

| Property | Value |

| IUPAC Name | 5-(methylsulfonyl)pyrimidin-2-amine |

| Molecular Formula | C₅H₇N₃O₂S |

| Molecular Weight | 173.19 g/mol |

| Canonical SMILES | CS(=O)(=O)C1=CN=C(N=C1)N |

| InChI Key | YPJCJADQYPTRQS-UHFFFAOYSA-N |

| CAS Number | Not readily available |

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEMPSKPFAUAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylsulfonylpyrimidin 2 Amine and Its Derivatives

Direct Synthesis Routes to 5-Methylsulfonylpyrimidin-2-amine

The classical and most prevalent method for constructing the 2-aminopyrimidine (B69317) skeleton involves the cyclocondensation reaction between a 1,3-dielectrophilic three-carbon unit and guanidine (B92328). nih.gov This approach assembles the pyrimidine (B1678525) ring with the 2-amino group already incorporated.

For the direct synthesis of this compound, this would ideally involve the reaction of guanidine with a β-keto sulfone or a related 1,3-dicarbonyl equivalent bearing a methylsulfonyl group at the C2 position. rsc.orgmdpi.comorganic-chemistry.org While the condensation of guanidine with various β-dicarbonyl compounds is a well-established route to 2-aminopyrimidines, nih.govsci-hub.seajol.inforesearchgate.net the direct use of β-keto sulfone precursors is less commonly documented in literature for this specific target. A more frequent and practical approach involves a multi-step sequence where the corresponding 5-methylthio analogue is synthesized first, followed by a subsequent oxidation step to yield the target sulfone, a strategy detailed in section 2.2.5.

One general strategy involves the reaction of a compound like 2-methylsulfonyl-3-ethoxyacrylonitrile with amidines or their analogues to form the pyrimidine ring. researchgate.net Another sustainable multicomponent synthesis method involves the reaction of amidines with alcohols, catalyzed by iridium-pincer complexes through a process of condensation and dehydrogenation to form the pyrimidine ring. rsc.org

Functionalization and Derivatization Strategies

A wide array of derivatives can be accessed through the functionalization of the this compound core or its precursors. These strategies leverage the inherent reactivity of the methylsulfonyl group, the exocyclic amino group, and the pyrimidine ring itself.

The methylsulfonyl group is a potent electron-withdrawing group, which activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). It functions as an excellent leaving group, particularly when positioned at the C2 or C4/C6 positions. rsc.org This reactivity allows for the introduction of various nucleophiles. In reactions involving 2,4-disubstituted pyrimidines, the methylsulfonyl group at C2 can be selectively displaced by amines. acs.org

For instance, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) reacts with phenoxide nucleophiles, where the methylsulfone acts as the leaving group. rsc.org Similarly, the reaction of 2-(methylsulfonyl)pyrimidine (B77071) derivatives with various primary and secondary amines leads to the formation of the corresponding 2-aminopyrimidine products. This displacement is a key step in the synthesis of various biologically active molecules. nih.gov

| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole | Various Amines (R-NH₂) | DIPEA, DMSO | 1-(2-(R-amino)pyrimidin-4-yl)-1H-benzo[d]imidazole | 52-81 | |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | 4,4'-Thiodiphenol | K₂CO₃, DMAc, 80 °C | Hyperbranched Poly(arylene pyrimidine ether) | - | rsc.org |

| 2-Methylsulfonyl-pyrimidine derivative | Cysteine | Aqueous Buffer | Cysteine-arylated pyrimidine | - | acs.org |

| 5-Halogen-2-methylsulfonylpyrimidine-4-carboxylic acid | Aliphatic Amines | - | 2-Amino-5-halogen-pyrimidine-4-carboxylic acid | - |

The exocyclic amino group at the C2 position of the pyrimidine ring can be derivatized through various reactions, although its nucleophilicity is reduced by the electron-deficient nature of the heterocycle. semanticscholar.orgmedchemexpress.com Common derivatizations include N-alkylation and N-acylation.

N-Alkylation: Direct alkylation of 2-aminopyrimidine can be challenging and may require specific catalysts or conditions to achieve regioselectivity at the exocyclic amine versus the ring nitrogens. nih.gov For example, direct N-alkylation of 2-aminopyrimidines with alcohols can be achieved with high regioselectivity using an iridium catalyst system. rsc.org Reductive amination, by first forming a Schiff base with an aldehyde followed by reduction, is another effective method for preparing N-monosubstituted 2-aminopyrimidines. researchgate.net

N-Acylation: The acylation of 2-aminopyrimidine can sometimes lead to N,N-diacylated products, especially in the presence of a strong base. semanticscholar.orgresearchgate.net However, careful selection of the base can control the reaction to favor the desired N-monoacylated product. Using a weak base like pyridine (B92270) can prevent the formation of the diacyl byproduct. semanticscholar.org This transformation is crucial for creating amide linkages in the synthesis of kinase inhibitors and other pharmaceuticals. semanticscholar.org

| Substrate | Reagent(s) | Conditions | Product Type | Reference |

| 2-Aminopyrimidine | Alcohols (R-OH) | [Cp*IrCl₂]₂/NaOH | 2-(N-Alkylamino)pyrimidine | rsc.org |

| 2-Aminopyrimidine | Benzaldehyde, Formic Acid | Reflux | 2-(N-Benzylamino)pyrimidine | researchgate.net |

| 2-Aminopyrimidine | Benzoyl Chlorides | Et₃N or Pyridine | N-Benzoyl- or N,N-Dibenzoyl-2-aminopyrimidine | semanticscholar.org |

| 2-Aminopyrimidine | Formaldehyde | Room Temperature | N-(2-pyrimidinyl)aminomethanol | nih.gov |

The introduction of halogen atoms onto the pyrimidine ring serves as a critical step for further functionalization, primarily through metal-catalyzed cross-coupling reactions. 5-Bromopyrimidine derivatives are particularly useful intermediates. nih.gov For instance, 2-amino-5-bromopyrimidine (B17363) can be prepared and subsequently used in Suzuki coupling reactions. nih.gov The synthesis of novel, selectively reactive intermediates like 5-bromo-2-iodopyrimidine (B48921) allows for sequential, site-selective cross-coupling reactions, providing a powerful tool for building complex molecular architectures. rsc.org Halogenation can be achieved using various reagents, followed by transformations such as Sonogashira coupling with terminal alkynes to produce alkynylated pyrimidines. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the pyrimidine core by forming new carbon-carbon and carbon-heteroatom bonds. Key reactions include the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki Coupling: This reaction pairs a halogenated pyrimidine with a boronic acid or ester. For example, 2-amino-5-bromopyrimidine can be coupled with arylboronic acids to generate 2-amino-5-arylpyrimidines. nih.gov

Sonogashira Coupling: This reaction is used to introduce alkyne moieties. It involves the coupling of a halopyrimidine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govscirp.org This method has been used to synthesize various 2-amino-3-alkynylpyridines and can be extended to pyrimidine systems. scirp.org

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling a halopyrimidine with an amine. It is a powerful method for synthesizing N-aryl-2-aminopyrimidine derivatives. nih.gov

These coupling reactions offer a modular approach to synthesizing libraries of substituted pyrimidines for screening in drug discovery and materials science. nih.govrsc.orgmdpi.com

| Pyrimidine Substrate | Coupling Partner | Reaction Type | Catalyst System (Example) | Product Type | Reference |

| 2-Amino-5-bromopyrimidine | Arylboronic Acid | Suzuki | Pd(dppf)Cl₂ | 2-Amino-5-arylpyrimidine | nih.gov |

| 5-Bromo-2-iodopyrimidine | Terminal Alkyne | Sonogashira | Pd(PPh₃)₄, CuI | 5-Bromo-2-alkynylpyrimidine | rsc.org |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 2,4-Dimethylaniline | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | nih.gov |

| 2-Amino-3-bromopyridine | Phenylacetylene | Sonogashira | Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-phenylethynylpyridine | scirp.org |

A cornerstone in the synthesis of this compound and its derivatives is the oxidation of the corresponding 5-methylthio (or 5-methylsulfanyl) precursor. The methylthio group is readily introduced onto the pyrimidine ring and serves as a handle for oxidation to the more reactive methylsulfinyl or methylsulfonyl groups. This transformation significantly enhances the leaving group ability of the substituent, facilitating nucleophilic substitution reactions.

Commonly employed oxidizing agents for this conversion include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst like sodium tungstate, this system provides an effective and environmentally conscious method for oxidation. researchgate.net

m-Chloroperoxybenzoic Acid (m-CPBA): A widely used and reliable reagent for the oxidation of sulfides to sulfoxides and sulfones.

Oxone® (Potassium Peroxymonosulfate): A versatile and stable oxidizing agent that can efficiently convert methylthio groups to methylsulfonyl groups in aqueous or mixed solvent systems. googleapis.com

The choice of oxidant and reaction conditions allows for controlled oxidation, potentially isolating the intermediate sulfoxide (B87167) if desired, although direct conversion to the sulfone is most common for creating a good leaving group.

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

| 4,6-Dimethyl-2-methylthiopyrimidine | H₂O₂, Sodium Tungstate | H₂O, 70 °C | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | 92 | researchgate.net |

| 1-(2-(Methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole | Oxone® | MeOH / H₂O | 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole | - | |

| Imidazole derivative with 2-methylthiopyrimidine | Oxone® | THF / H₂O, -10 °C | Imidazole derivative with 2-methylsulfonylpyrimidine | - | googleapis.com |

| 4-Amino-5-(phenylaminomethyl)-2-methylthiofuro[2,3-d]pyrimidine | m-CPBA | - | 4-Amino-2-(methylsulfonyl)furo[2,3-d]pyrimidine-5-carbaldehyde | - |

Regioselectivity and Chemoselectivity in Synthetic Approaches

The pyrimidine ring, substituted with multiple reactive sites, presents a significant challenge in directing incoming reagents to the desired position. The methylsulfonyl group (–SO₂Me) is a strong electron-withdrawing group and an excellent leaving group, which heavily influences the reactivity of the pyrimidine core. Its interplay with other substituents, typically halogens, governs the outcome of nucleophilic aromatic substitution (SₙAr) reactions.

Chemoselectivity: In polysubstituted pyrimidines, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the choice of nucleophile and reaction conditions is paramount for achieving chemoselectivity. Research has demonstrated that different types of amines selectively displace either the chloride or the methylsulfonyl group. researchgate.net

Displacement of Chloride: Secondary aliphatic amines and anilines (in the presence of weak bases) preferentially attack the C4/C6 positions, displacing a chloride atom. For example, reacting 4,6-dichloro-2-(methylsulfonyl)pyrimidine with diethylamine (B46881) leads to the substitution of one chlorine atom in 86% yield, with only 4% of the product resulting from the displacement of the sulfone group. researchgate.net

Displacement of the Sulfonyl Group: Sterically and electronically unbiased primary aliphatic amines, such as phenethylamine (B48288) and benzylamine, selectively displace the methylsulfonyl group at the C2 position with excellent yields (92% and 96%, respectively). researchgate.net Similarly, deprotonated anilines and their carbonyl derivatives can also selectively displace the sulfone group. researchgate.net

The selectivity is influenced by the electronic properties and steric hindrance of the incoming amine. Less electron-rich amines, like 2,2-difluoroethylamine, show reduced selectivity, while the even less electron-rich 2,2,2-trifluoroethylamine (B1214592) does not displace the sulfone group at all, instead slowly reacting at a chloro-substituted position. researchgate.net

Table 1: Chemoselective Substitution Reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with Various Amines

| Amine Nucleophile | Selective Displacement | Product Yield (%) | Reference |

|---|---|---|---|

| Ethylamine (B1201723) | C2–SO₂Me | 82 | researchgate.net |

| Phenethylamine | C2–SO₂Me | 92 | researchgate.net |

| Diethylamine | C4–Cl | 86 | researchgate.net |

| Piperidine | C4–Cl | 69 | researchgate.net |

| 1-Adamantylamine | C2–SO₂Me | 58 | researchgate.net |

Regioselectivity: In cases like 5-substituted-2,4-dichloropyrimidines, nucleophilic attack with amines typically occurs with high regioselectivity at the C4 position. researchgate.net However, this selectivity can be reversed. It has been shown that using tertiary amine nucleophiles in reactions with 2,4-dichloro-5-nitropyrimidine (B15318) results in excellent C2 selectivity. researchgate.net This process involves an in-situ N-dealkylation of the intermediate, yielding a product that corresponds to the formal reaction of a secondary amine at the C2 position, thereby expanding the synthetic accessibility to different pyrimidine isomers. researchgate.net A facile synthetic approach for 2-amino-5-halogen-pyrimidine-4-carboxylic acids has also been developed from 5-halogen-2-methylsulfonylpyrimidine-4-carboxylic acid via the regioselective nucleophilic displacement of the methylsulfonyl group by primary and secondary amines. tandfonline.com

Advanced Synthetic Strategies for Complex this compound Analogues

The creation of more intricate analogues requires multi-step synthetic sequences and sophisticated chemical strategies. These methods often involve the use of protecting groups, coupling reactions, and the construction of complex side chains that are later attached to the core pyrimidine structure.

One such strategy involves a three-step process to synthesize novel anticancer agents. mdpi.com

Intermediate Synthesis: The core intermediate, 1-(2-(methylsulfonyl) pyrimidin-4-yl)-1H-benzo[d]imidazole, is first synthesized from o-phenylenediamine. mdpi.com

Side Chain Construction: Separately, terminal side chains are built, often starting from simple precursors like ethanolamine (B43304) or propanolamine. This involves a sequence of reactions including N-protection (e.g., with benzyl (B1604629) chloroformate), mesylation, azide (B81097) substitution, reduction of the azide to an amine, and finally, reaction with an arylsulfonyl chloride. mdpi.com

Coupling and Deprotection: The core intermediate and the terminal side chain are then coupled together. A final deprotection step, if necessary, yields the target complex molecule. mdpi.com

Systematic structure-reactivity relationship studies of 2-sulfonylpyrimidines have enabled the development of tunable covalent warheads for applications in chemical biology, such as the selective arylation of cysteine residues in proteins. acs.org By carefully modifying substituents on the pyrimidine ring, the reactivity of the 2-sulfonyl group can be modulated over several orders of magnitude, allowing for highly controlled and chemoselective reactions with biological macromolecules under aqueous conditions. acs.org

Radiochemical Synthesis of Labeled Methylsulfonylpyrimidine Derivatives for Research Probes

Radiolabeled compounds are indispensable tools for in-vivo imaging techniques like Positron Emission Tomography (PET) and for metabolism studies. The synthesis of these probes involves incorporating a radionuclide, such as Fluorine-18 (¹⁸F), Carbon-14 (¹⁴C), or Tritium (³H), into the target molecule. rti.orgrevvity.com

A key application is the development of PET ligands for imaging cyclooxygenase-2 (COX-2), an enzyme implicated in neuroinflammation and various diseases. snmjournals.org Researchers have reported the synthesis of ¹⁸F-labeled analogues of methylsulfonylpyrimidine. snmjournals.org The synthesis of these tracers, such as ¹⁸F-FMTP and ¹⁸F-FMPP, was achieved through a multi-step process.

The general workflow involves:

Precursor Synthesis: A non-radioactive precursor molecule is synthesized, which is designed for the final radiolabeling step. For ¹⁸F-labeling, this often involves creating a molecule with a good leaving group (like chlorine or nitro) that can be readily displaced by the [¹⁸F]fluoride ion. snmjournals.org

Radiolabeling: The precursor is reacted with a radioactive source, for instance, [¹⁸F]fluoride produced in a cyclotron. The reaction conditions are optimized to be rapid and efficient due to the short half-life of radionuclides like ¹⁸F (approx. 110 minutes). A common method is the displacement of a chlorine atom with [¹⁸F]fluoride, facilitated by a potassium/Kryptofix 2.2.2 complex. snmjournals.org

Purification and Formulation: The final radiolabeled product is quickly purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before being formulated for in-vivo use. snmjournals.org

Table 2: Radiosynthesis Data for ¹⁸F-Labeled Methylsulfonylpyrimidine Derivatives

| Radiotracer | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Specific Activity (Ci/µmol) | Reference |

|---|---|---|---|---|

| [¹⁸F]FMTP | 30 ± 5% | >98% | 2.5 ± 0.5 | snmjournals.org |

| [¹⁸F]FMPP | 20 ± 5% | >98% | 2.5 ± 0.5 | snmjournals.org |

This approach allows for the creation of high-purity and high-specific-activity tracers essential for sensitive and specific imaging of biological targets. snmjournals.org Another advanced technique involves the synthesis of a radiolabeled synthon, like 4-[¹⁸F]fluorobenzylazide, which can then be conjugated to larger biomolecules such as aptamers using click chemistry, enabling targeted delivery of the radioisotope. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Properties of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 5-Methylsulfonylpyrimidin-2-amine possesses distinct electrophilic and nucleophilic characteristics. The presence of two nitrogen atoms in the ring, along with the powerful electron-withdrawing sulfonyl group, renders the carbon atoms of the ring electron-deficient and thus electrophilic. byjus.com This makes the ring susceptible to attack by nucleophiles. The primary sites for nucleophilic attack are the carbon atoms bearing leaving groups, such as the methylsulfonyl group at C2 and any other suitable leaving groups at C4 or C6. thieme-connect.comresearchgate.net

Conversely, the nitrogen atoms of the pyrimidine ring and the exocyclic amine group possess lone pairs of electrons, giving the molecule nucleophilic properties. byjus.com These sites can be protonated or can participate in reactions with electrophiles.

Reaction Pathways for Amine Introduction and Modification

The introduction and modification of amine substituents on the pyrimidine ring are crucial for the synthesis of diverse derivatives with varied biological activities. nih.gov

In pyrimidine systems containing both chloro and methylsulfonyl leaving groups, the regioselectivity of amination can be controlled by the reaction conditions and the nature of the amine. thieme-connect.comresearchgate.net Generally, the methylsulfonyl group is a better leaving group than chloride.

Studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that:

Anilines and secondary aliphatic amines, in the presence of a weak base, tend to selectively displace the chlorine atom at the C4 position. thieme-connect.comresearchgate.net

Deprotonated anilines and primary aliphatic amines, however, preferentially displace the methylsulfonyl group at the C2 position. thieme-connect.comresearchgate.net

This differential reactivity allows for the selective synthesis of various aminopyrimidine derivatives. For instance, a sulfone displacement approach has been successfully employed for the large-scale synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. acs.org

The following table summarizes the selective displacement observed in 4,6-dichloro-2-(methylsulfonyl)pyrimidine:

| Nucleophile | Base | Position of Displacement |

| Anilines | Weak Base (e.g., 2,6-lutidine) | C4-Cl thieme-connect.comresearchgate.net |

| Secondary Aliphatic Amines | Weak Base (e.g., 2,6-lutidine) | C4-Cl thieme-connect.comresearchgate.net |

| Deprotonated Anilines | Strong Base (e.g., NaHMDS) | C2-SO2Me thieme-connect.comresearchgate.net |

| Primary Aliphatic Amines | Weak Base (e.g., 2,6-lutidine) | C2-SO2Me thieme-connect.comresearchgate.net |

Theoretical Studies of Reaction Mechanisms

Theoretical investigations using Density Functional Theory (DFT) have been instrumental in elucidating the reaction mechanisms of 2-sulfonylpyrimidines, including this compound. These computational studies provide a detailed understanding of the reaction pathways, transition states, and the influence of substituents on reactivity.

A significant body of research has focused on the nucleophilic aromatic substitution (SNAr) reactions of 2-sulfonylpyrimidines with nucleophiles such as thiols, which is relevant to their interaction with cysteine residues in proteins. nih.govacs.org DFT calculations have shown that the reaction mechanism generally proceeds in two steps, involving the formation of a stabilized Meisenheimer–Jackson complex as an intermediate. nih.gov

Meisenheimer Complex Formation: Following the initial nucleophilic addition, a stabilized tetrahedral intermediate, the Meisenheimer–Jackson complex, is formed.

Leaving Group Departure: The final step involves the departure of the sulfonyl leaving group, which proceeds through a second, lower-energy transition state (TS2), to yield the final S-arylated product. nih.gov

The calculated energies of activation for the initial nucleophilic addition (ΔGcalc≠1) are significantly greater than those for the departure of the leaving group (ΔGcalc≠2), further supporting the formation of the Meisenheimer complex as the rate-determining step. nih.gov

The substitution pattern on the pyrimidine ring has a profound impact on the reaction rate. For instance, electron-withdrawing groups (EWGs) at the 5-position, such as nitro (-NO2) or methoxycarbonyl (-COOMe), have been shown to drastically increase the reaction rate by several orders of magnitude compared to an unsubstituted pyrimidine. nih.gov Conversely, electron-donating groups (EDGs) like amino (-NH2) or methoxy (B1213986) (-OMe) at the same position can significantly decrease or even completely halt the reaction. nih.gov

Table 1: Calculated Reactivity Parameters for Pyrimidine Derivatives

The following table presents representative data from DFT calculations on related pyrimidine systems to illustrate the impact of substituents on reactivity parameters. While not specific to this compound, these values provide a comparative understanding of electronic effects.

| Compound/Derivative Feature | Parameter | Value | Reference |

| Unsubstituted 2-sulfonylpyrimidine | k7.0/H (M–1 s–1) | ≈ 1.2 × 10–2 | nih.gov |

| 5-COOMe derivative | k7.0/COOMe (M–1 s–1) | ≈ 9900 | nih.gov |

| 5-NH2 derivative | Reactivity | Switched off | nih.gov |

These theoretical findings are crucial for the rational design of pyrimidine-based compounds with tailored reactivity for various applications, including the development of covalent inhibitors. nih.govacs.org

Structure Activity Relationship Sar Studies of 5 Methylsulfonylpyrimidin 2 Amine Analogues

Impact of Substituent Modifications on Biological Activities

Substitutions on the pyrimidine (B1678525) ring play a pivotal role in modulating the biological potency of 5-Methylsulfonylpyrimidin-2-amine analogues. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the pyrimidine ring can either accelerate or decelerate reaction rates with biological targets. acs.org

Research indicates that substitution at the 5-position of the pyrimidine ring has the most significant impact on reactivity. acs.org For instance, in studies of 2-sulfonylpyrimidines, it was observed that introducing EWGs like trifluoromethyl (−CF₃) can lead to a substantial increase in reaction rates, in some cases up to 1000-fold, while maintaining specificity. acs.org Conversely, the introduction of +M EDGs, such as amino or oxyether groups, at the 5-position drastically reduces the reactivity of 2-sulfonylpyrimidine derivatives. nih.gov

In a study of pyrimidine derivatives as bone anabolic agents, compounds with a free amino group at the 2-position of the pyrimidine ring were identified as potent agents. nih.gov Specifically, a compound featuring 2,4,5-trimethoxyphenyl and 4-bromophenyl groups at the 4th and 6th positions, respectively, demonstrated significant activity. nih.gov This highlights that the specific arrangement and nature of substituents are crucial for biological function. nih.gov

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were synthesized and evaluated as V600EBRAF inhibitors. mdpi.comnih.gov The study revealed that the nature of the substituent on the terminal sulfonamide moiety and the length of the linker to the pyrimidine ring significantly influenced inhibitory activity. mdpi.comnih.gov

Table 1: Effect of Pyrimidine Ring Substituents on V600EBRAF Inhibition

| Compound ID | Linker | Terminal Substituent | IC₅₀ (µM) |

|---|---|---|---|

| 12a | Ethylamino | Unsubstituted Phenyl | 1.91 |

| 12b | Ethylamino | 4-Fluorophenyl | 0.74 |

| 12e | Ethylamino | 4-Methylphenyl | 0.62 |

| 12h | Propylamino | Unsubstituted Phenyl | 2.32 |

| 12i | Propylamino | 4-Fluorophenyl | 0.53 |

| 12l | Propylamino | 4-Chlorophenyl | 0.49 |

Data sourced from a study on V600EBRAF inhibitors. mdpi.comnih.gov

The methylsulfonyl group is a key functional group in many biologically active molecules, often acting as a bioisostere for other groups like trifluoromethyl or thiadiazole rings to modulate potency. Its strong electron-withdrawing nature enhances the electrophilicity of the pyrimidine ring, which can improve interactions with enzymatic active sites.

In the context of 2-sulfonylpyrimidines, this group acts as a superior leaving group compared to 2-halo, 2-methylthio, 2-hydroxy, and 2-amino pyrimidines, which often fail to show observable reactivity under similar conditions. acs.org The reactivity of the 2-sulfonylpyrimidine motif can be finely tuned by modifying the heterocyclic core and the exocyclic leaving group, allowing for predictable SNAr reactivity. researchgate.net

Studies on 2-(methylsulfonyl)pyrimidine-5-carboxylic acid highlight that the SO₂-CH₃ group enhances electrophilicity, which is beneficial for interactions with targets like kinase inhibitors. For example, 2-(methylsulfonyl) analogs have demonstrated 2–5 times higher cytotoxicity in HCT116 cells compared to their methylthio counterparts.

The position of the sulfonyl group is critical. While 2-sulfonylpyrimidines are highly reactive, replacement of the pyrimidine ring with a 1,4-pyrazine completely abolishes reactivity. acs.org This underscores the fundamental importance of the pyrimidine ring in conjunction with the sulfonyl group for modulating biological activity. acs.org

In the development of V600EBRAF inhibitors, linking a terminal sulfonamide moiety to the pyrimidin-2-amine via either an ethylamine (B1201723) or propylamine (B44156) bridge was explored. mdpi.comnih.gov The results indicated that the longer propylamine linker generally led to more potent inhibition compared to the ethylamine linker. nih.gov For instance, compound 12l , with a propylamine linker and a 4-chlorophenyl sulfonamide, exhibited the lowest IC₅₀ of 0.49 µM. mdpi.comnih.gov

Furthermore, the substituents on the terminal phenyl ring of the sulfonamide side chain played a significant role. Halogenated phenyl groups, particularly those with fluorine or chlorine at the para-position, consistently showed enhanced potency. mdpi.comnih.gov Docking studies revealed that these side chains engage in crucial hydrogen bonding and π-π stacking interactions within the kinase active site. nih.gov For example, in PDE4 inhibitors, pharmacophoric features such as aromatic rings in the side chain were found to exhibit π-π stacking with histidine and phenylalanine residues. nih.gov

In another study focusing on antitubercular agents, polar modifications on a pyrazole (B372694) ring attached to a pyrimidinone core were investigated to improve drug-like properties. nih.gov Replacing a methyl group with an amino group on the pyrazole ring retained activity and significantly improved solubility. nih.gov This demonstrates that even subtle changes in side chain polarity can have a profound impact on physicochemical properties and biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com This approach is particularly valuable in the absence of a known target structure, relying on the structures of active ligands to build a model. nih.gov

A typical pharmacophore model includes features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), and positively or negatively ionizable centers. nih.gov For a series of febrifugine (B1672321) analogues with antimalarial activity, a five-point pharmacophore model (AADDR) was developed, which successfully guided the design of more potent compounds. nih.gov Similarly, for a set of PDE4 inhibitors, a five-point pharmacophore hypothesis (AHHRR) was established, highlighting the importance of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings for potent inhibition. nih.gov

These models serve as 3D queries for virtual screening of compound libraries to identify new molecules with the desired activity. dovepress.com The success of a pharmacophore model is often validated by its ability to predict the activity of a test set of molecules and by its statistical significance in 3D-QSAR (Quantitative Structure-Activity Relationship) models. psu.edu A good 3D-QSAR model, derived from a robust pharmacophore, can provide a quantitative correlation between the structural features of the ligands and their biological activities. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its biological target. Conformational analysis of this compound and its analogues reveals the spatial arrangements of substituent groups relative to the central pyrimidine ring.

The methylsulfonyl group, for instance, introduces rotational flexibility around the carbon-sulfur bond, leading to various conformational states that can influence molecular reactivity and intermolecular interactions. Theoretical studies suggest that stable conformations often arise from an optimization of both steric and electronic factors, with intramolecular hydrogen bonding playing a key role.

Docking studies of V600EBRAF inhibitors have provided insights into the plausible binding modes of different analogues. mdpi.comnih.gov The conformation adopted by the ligand within the active site, including the orientation of the pyrimidine ring and the sulfonamide side chain, determines the key interactions with amino acid residues, such as hydrogen bonds and π-π stacking, which are essential for potent inhibition. mdpi.comnih.gov Molecular dynamics simulations can further confirm the stability of these binding modes and the reliability of the docked conformations. nih.gov

Molecular Interactions and Target Engagement Research Pre Clinical Focus

Inhibition of Kinase Targets by 5-Methylsulfonylpyrimidin-2-amine Derivatives

The pyrimidine (B1678525) scaffold, particularly when substituted with a methylsulfonyl group, is a core feature in many molecules designed to inhibit protein kinases. Research has explored its role in targeting several critical kinases involved in oncogenesis.

The V600E mutation in the BRAF kinase is a key driver in numerous cancers, most notably melanoma. nih.govmdpi.com This has made it a prime target for therapeutic inhibitors. Derivatives of pyrimidin-2-amine linked to a sulfonamide moiety have been synthesized and evaluated for their ability to inhibit this mutant kinase. nih.govresearchgate.net

In one study, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives with a terminal sulfonamide group were designed as V600E BRAF inhibitors. nih.govresearchgate.net The length of the linker between the pyrimidine ring and the sulfonamide terminal was found to influence inhibitory activity, with compounds having a propylamine (B44156) linker generally showing greater inhibition than those with an ethylamine (B1201723) linker. nih.gov The most potent of these compounds, 12l , demonstrated significant inhibitory activity with a sub-micromolar IC₅₀ value. nih.govresearchgate.net

Table 1: V600E BRAF Inhibition by Pyrimidine Derivatives

| Compound | Linker | V600E BRAF IC₅₀ (µM) |

|---|---|---|

| 12e | Ethylamine | 0.65 |

| 12i | Propylamine | 0.52 |

| 12l | Propylamine | 0.49 |

| Vemurafenib | - | 0.41 |

Data sourced from Molecules nih.gov

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling pathways, making it a validated target for B-cell malignancies. nih.govnih.govmdpi.com The pyrimidine skeleton is a recognized scaffold for developing BTK inhibitors. nih.gov

Research has led to the identification of N,9-diphenyl-9H-purin-2-amine derivatives, developed from a pyrimidine framework, as potent BTK inhibitors. nih.gov Several compounds from this series, including 10d , 10i , and 10j , exhibited IC₅₀ values in the sub-nanomolar range, comparable to established BTK inhibitors like ibrutinib (B1684441). nih.gov Further studies on 2-phenyl pyrimidine derivatives also yielded potent inhibitors, with some compounds showing low nanomolar IC₅₀ values against the BTK enzyme. mdpi.com

Table 2: BTK Inhibition by Pyrimidine-Based Derivatives

| Compound | BTK IC₅₀ (nM) |

|---|---|

| 10d | 0.5 |

| 10i | 0.5 |

| 10j | 0.4 |

| Ibrutinib | 0.3 |

| AVL-292 | 0.6 |

Data sourced from Molecules nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases, and its aberrant activation is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC). cancernetwork.comsinobiological.com To combat resistance to first-generation EGFR inhibitors, derivatives of 5-(methylthio)pyrimidine (B78358) were developed. nih.gov These compounds were designed to selectively target EGFR mutants, such as the L858R/T790M double mutant, while sparing the wild-type (WT) receptor to minimize toxicity. nih.gov

These derivatives demonstrated potent enzymatic inhibition of the EGFR(L858R/T790M) mutant with IC₅₀ values in the sub-nanomolar range, showing hundreds of times less potency against wild-type EGFR. nih.gov Similarly, 5-methylpyrimidopyridone derivatives have been designed as selective inhibitors against the tertiary EGFR L858R/T790M/C797S mutant, which is resistant to third-generation inhibitors like osimertinib. nih.gov A representative compound, 8r-B , showed an IC₅₀ of 27.5 nM against this triple mutant while being significantly less active against EGFR WT. nih.gov

Table 3: Inhibition of EGFR Mutants by Pyrimidine Derivatives

| Compound | Target EGFR Mutant | IC₅₀ (nM) | Selectivity vs EGFR WT |

|---|---|---|---|

| Representative 5-(methylthio)pyrimidine | L858R/T790M | <1 | >100-fold |

| 8r-B | L858R/T790M/C797S | 27.5 | >36-fold |

Data sourced from PubMed nih.govnih.gov

ErbB4, also known as HER4, is a member of the EGFR/ErbB family of receptor tyrosine kinases. mdpi.com Its role in cancer is complex, with evidence suggesting both oncogenic and tumor-suppressive functions. mdpi.comnih.gov Despite this complexity, it remains a target of interest for kinase inhibitors. nih.gov

Structure-activity relationship studies have highlighted the importance of the pyrimidine ring in HER4 inhibition. mdpi.com Specifically, a pyrimidinyl ring carrying a mesyl (methylsulfonyl) group is considered an optimal feature for potent activity. mdpi.com Even without the methylsulfonyl group, the pyrimidine ring is favorable for HER4 kinase inhibition. mdpi.com Several pan-HER inhibitors, which are not specific to HER4, also demonstrate activity against this kinase. Lapatinib, for instance, binds to an inactive form of the ErbB4 kinase, and neratinib, an irreversible pan-HER inhibitor, also targets HER4. nih.govmdpi.com

Table 4: Inhibition of ErbB4 (HER4) by Various Kinase Inhibitors

| Compound | Type | Target(s) | Potency (IC₅₀ or Kᵢ) |

|---|---|---|---|

| Allitinib (AST-1306) | Irreversible | EGFR, HER2, HER4 | 0.8 nM (IC₅₀) |

| Lapatinib | Reversible | EGFR, HER2, HER4 | - |

| AC-480 | Reversible | HER4 | 2 nM (Kᵢ) |

Data sourced from MDPI mdpi.com

Interaction with Other Enzyme Systems

Beyond kinases, the structural motifs found in this compound derivatives have been explored for their potential to interact with other critical enzyme systems involved in cancer pathology.

The Murine Double Minute 2 (MDM2) oncoprotein is a key negative regulator of the p53 tumor suppressor protein. nih.govfrontiersin.org By inhibiting p53, MDM2 promotes cell proliferation and survival in many cancers, making it an attractive therapeutic target, particularly in cancers with wild-type p53. nih.govtargetedonc.com

Preclinical studies have validated the anti-tumor effects of MDM2 inhibitors. nih.gov The development of small-molecule MDM2 inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to cell-cycle arrest or apoptosis. targetedonc.com While numerous MDM2 inhibitors like idasanutlin, DS-3032b, and DS-5272 are in preclinical and clinical investigation, the direct evaluation of this compound derivatives as MDM2 inhibitors is not extensively documented in current literature. nih.govmdpi.com However, the strategy of targeting MDM2, often in combination with other therapies, is a significant area of cancer research. nih.govtargetedonc.com

p97 Inhibitor Research

The AAA+ ATPase p97 is a critical component of protein quality control and homeostasis regulation, making its inhibition a significant area of cancer research. mdpi.com The compound this compound has been investigated as a scaffold for developing p97 inhibitors. These inhibitors are designed to interfere with the ATPase activity of p97, which is essential for its function in processes like endoplasmic reticulum-associated degradation (ERAD). mdpi.com

Research has led to the development of several classes of p97 inhibitors, including those that bind reversibly and are ATP-competitive. frontiersin.org For instance, ML240, a potent p97 inhibitor, has an IC50 value of 100 nM. medchemexpress.com Another inhibitor, CB-5083, selectively inhibits the D2 site of p97 with an IC50 of 11 nM and has demonstrated broad antitumor activity. medchemexpress.comnih.gov The development of these inhibitors showcases the potential of targeting p97 in cancer therapy. frontiersin.org

| Compound | Target | Inhibitory Concentration (IC50) | Binding Mechanism |

| ML240 | p97 ATPase | 100 nM | ATP-competitive |

| CB-5083 | p97 (D2 site) | 11 nM | ATP-competitive |

| NMS-873 | p97 | Not specified | Allosteric |

| Eeyarestatin I | p97-associated deubiquitination | Not specified | Not specified |

Cyclooxygenase-2 (COX-2) Targeting for Neuroinflammation Research

Upregulation of cyclooxygenase-2 (COX-2) is implicated in neuroinflammation associated with various neurological and neurodegenerative disorders. nih.gov Consequently, targeting COX-2 is a potential therapeutic strategy. Research has explored the use of this compound derivatives as potential COX-2 inhibitors for imaging and treating neuroinflammation.

Radiolabeled analogs, such as [¹⁸F]FMTP and [¹⁸F]FMPP, have been synthesized and evaluated for their ability to act as PET ligands for COX-2. These tracers have shown the ability to cross the blood-brain barrier and exhibit specific binding in COX-2 positive cells. In models of neuroinflammation, these tracers have demonstrated increased uptake, highlighting their potential for in vivo imaging of COX-2 expression. The development of selective COX-2 inhibitors is crucial, as both COX-1 and COX-2 inhibition can be associated with gastric injury. nih.gov

| Radioligand | Target | Key Finding |

| [¹⁸F]FMTP | COX-2 | Showed ~2-fold higher binding in a lipopolysaccharide-induced neuroinflammation model compared to controls. |

| [¹⁸F]FMPP | COX-2 | Demonstrated specific binding in COX-2 positive cells and blood-brain barrier penetration. |

Influenza Polymerase PB2 Inhibition

The influenza virus RNA polymerase, a heterotrimeric complex of PB1, PB2, and PA subunits, is essential for viral replication. patsnap.com The PB2 subunit, in particular, is responsible for binding to the cap of host pre-mRNAs, a critical step for initiating viral transcription. sinobiological.com This makes the PB2 subunit a promising target for antiviral drug development. patsnap.comsinobiological.com

Inhibitors targeting the PB2 subunit can effectively block viral mRNA synthesis and, consequently, viral replication. patsnap.com Research in this area has led to the design of PB2 inhibitors with the potential for broad-spectrum activity against various influenza strains. patsnap.com One area of focus has been the development of analogs to existing inhibitors, like pimodivir (B611791) (VX-787), to improve their properties. researchgate.net These efforts aim to create novel PB2 inhibitors with good antiviral activities and metabolic stability. researchgate.net

5-HT₆ Antagonism

The serotonin (B10506) 5-HT₆ receptor, a G protein-coupled receptor found exclusively in the central nervous system, modulates the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine (B1679862). nih.govwikipedia.org Antagonism of the 5-HT₆ receptor is being investigated as a therapeutic strategy for cognitive disorders like Alzheimer's disease. nih.gov

The this compound scaffold has been incorporated into the design of 5-HT₆ receptor antagonists. While early research showed promise, larger clinical trials for some 5-HT₆ antagonists, such as idalopirdine (B1259171) and intepirdine, did not demonstrate statistically significant cognitive improvement in Alzheimer's patients. nih.gov Nevertheless, research continues to explore the potential of 5-HT₆ receptor ligands, including partial agonists and inverse agonists, for treating cognitive deficits. nih.gov

Mechanistic Insights into Target Binding

Formation of Covalent Adducts with Cysteine Residues

The 2-sulfonylpyrimidine moiety, a key feature of this compound, is recognized as a "warhead" capable of forming covalent bonds with cysteine residues in proteins. nih.govresearchgate.net This reactivity is based on a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfonyl group acts as a leaving group upon attack by the thiol of a cysteine residue. nih.govmdpi.com

This covalent interaction is highly tunable; by modifying the substituents on the pyrimidine ring, the reactivity of the 2-sulfonylpyrimidine can be modulated over a vast range. acs.org This allows for the design of targeted covalent inhibitors with specific reactivity profiles. nih.govacs.org The formation of these stable S-heteroarylated adducts has been confirmed through techniques like mass spectrometry and X-ray crystallography. nih.govacs.org For example, 2-sulfonylpyrimidines have been successfully used to arylate a cysteine mutant of the p53 protein. nih.gov

Non-covalent Binding Modes and Hydrogen Bonding Interactions

Beyond covalent interactions, the this compound structure can engage in various non-covalent interactions, which are crucial for molecular recognition and binding affinity. basicmedicalkey.com Hydrogen bonds, a key type of non-covalent interaction, play a significant role. wikipedia.org The nitrogen atoms within the pyrimidine ring and the amine group can act as hydrogen bond acceptors, while the amine group's hydrogens can serve as donors. wikipedia.orgbeilstein-journals.org

Cellular Assays for Investigating Biological Activity (excluding clinical data)

Cellular assays are fundamental pre-clinical tools for evaluating the biological effects of chemical compounds. These in vitro studies, utilizing cultured cell lines, provide critical insights into a compound's mechanism of action at a cellular level. For derivatives of this compound, various cellular assays have been employed to elucidate their potential as modulators of key cellular processes, particularly cell cycle progression and apoptosis. These investigations are crucial for understanding the therapeutic potential of this class of compounds in diseases characterized by uncontrolled cell proliferation, such as cancer.

Cell Cycle Modulation Studies

The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of this cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Cyclin-dependent kinases (CDKs) are key enzymes that control the progression through the different phases of the cell cycle (G1, S, G2, M). google.comgoogle.com Pre-clinical research on various pyrimidine derivatives demonstrates their capacity to interfere with this process, leading to cell cycle arrest at different checkpoints.

Derivatives of pyrimidin-2-amine have been identified as potent and selective inhibitors of CDKs, particularly CDK4 and CDK6, which are crucial for the G1 to S phase transition. acs.org For instance, a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives showed that inhibition of CDK4/6 by compound 78 led to an accumulation of MV4-11 human acute myeloid leukemia cells in the G1 phase. acs.org At a concentration of 0.40 µM, this compound increased the G1 population to 85% compared to 61% in untreated cells. acs.org

Similarly, a different series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to sulfonamides was investigated for its effect on cell cycle progression. mdpi.comnih.gov Following a 72-hour incubation, compound 12e was found to increase the proportion of T-47D breast cancer cells in the S-phase from 14% to 18% and in the G1 phase from 29% to 31%. mdpi.comnih.gov This suggests that the compound prevents cancer cells from initiating DNA division. nih.gov

Furthermore, other complex pyrimidin-2-amine derivatives have been shown to induce cell cycle arrest at the G2/M phase. Covalent inhibitors of Focal Adhesion Kinase (FAK) containing a pyrimidin-2-yl)amino core structure were observed to delay cell cycle progression in human glioblastoma cells, causing them to halt in the G2/M phase. csic.es

| Compound/Derivative Class | Cell Line | Key Target(s) | Observed Effect | Citation |

|---|---|---|---|---|

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (e.g., Compound 78) | MV4-11 (Human Acute Myeloid Leukemia) | CDK4, CDK6 | Accumulation of cells in the G1 phase. | acs.org |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide (e.g., Compound 12e) | T-47D (Human Breast Cancer) | V600E-BRAF | Accumulation of cells in G1 and S phases. | mdpi.comnih.gov |

| Covalent FAK Inhibitors with Pyrimidin-2-amine core | U87 (Human Glioblastoma) | FAK | Cell cycle arrest in the G2/M phase. | csic.es |

Apoptosis Pathway Modulation Research

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, contributing to tumor growth and resistance to therapy. cardiff.ac.uk The process is controlled by two main pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways, which both converge on the activation of effector caspases, such as caspase-3. nih.gov

Pre-clinical studies have revealed that compounds structurally related to this compound can modulate apoptotic pathways. Research on 2-sulfonyl-pyrimidinyl derivatives demonstrated their ability to inhibit apoptosis. One hit compound was found to prevent the mitochondrial release of cytochrome c, indicating that it functions upstream of caspase activation. nih.gov Further optimization led to a derivative, compound 33 , which showed a 150-fold increase in apoptosis inhibition activity. nih.gov

Conversely, other related heterocyclic structures are designed to promote apoptosis in cancer cells. Inhibition of CDK9, a transcription-regulating kinase, by certain pyrimidine inhibitors can trigger the rapid deletion of anti-apoptotic proteins like Mcl-1, leading to cancer cell death. cardiff.ac.uk Mcl-1, a member of the Bcl-2 family, is often overexpressed in tumors. cardiff.ac.uk While a methylsulfonyl piperazine (B1678402) pyrimidine analog (30j ) was synthesized in one study, its specific effects on apoptosis were not detailed, though its modulation of CDK9 activity suggests a potential role. cardiff.ac.uk

In a separate study, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives, some containing a methylsulfonyl group, were evaluated for their anti-lung cancer activity. nih.gov The most potent compound, BCTA , was found to induce apoptosis in A549 lung cancer cells by upregulating the pro-apoptotic protein BAX, as well as caspase 3 and PARP (Poly (ADP-ribose) polymerase). nih.gov

| Compound/Derivative Class | Cell Line | Key Target/Pathway | Observed Effect | Citation |

|---|---|---|---|---|

| 2-Sulfonyl-pyrimidinyl Derivatives (e.g., Compound 33) | HEK293T | Intrinsic Apoptosis Pathway | Inhibition of Bim-induced apoptosis; prevention of mitochondrial cytochrome c release. | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Human Lung Cancer) | Intrinsic Apoptosis Pathway | Induction of apoptosis via upregulation of BAX, caspase 3, and PARP. | nih.gov |

| 2,4,5-trisubstituted pyrimidine analogs | Not specified | CDK9/Mcl-1 | Inhibition of CDK9 is reported to downregulate Mcl-1, promoting apoptosis. | cardiff.ac.uk |

Computational Chemistry and Structural Biology Applications

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of 5-Methylsulfonylpyrimidin-2-amine derivatives, docking simulations are crucial for understanding how these ligands fit into the active sites of protein targets, such as kinases.

Researchers utilize software like Glide to perform these simulations. For instance, in studies involving influenza polymerase PB2 inhibitors, docking was used to analyze the binding modes of pyrimidine-based analogs. mdpi.comresearchgate.net The simulations revealed that the 2-anilino-pyrimidine nucleus, a common feature in related kinase inhibitors, typically forms critical hydrogen bonds with the backbone of amino acid residues in the hinge region of the kinase's ATP-binding site. nih.gov For example, docking of a pyrimidine (B1678525) derivative into a homology model of Plasmodium falciparum GSK-3β (PfGSK3) showed key hydrogen bonds forming with the backbone of Ile148. nih.gov

The predictions from docking studies highlight specific interactions that contribute to binding affinity. The sulfonyl group, characteristic of this compound, is often predicted to engage in hydrogen bonding or favorable electrostatic interactions. The pyrimidine ring itself can participate in π-π stacking interactions with aromatic residues in the binding pocket. nih.gov These simulations allow for a comparison of different derivatives, helping to explain observed structure-activity relationships (SAR) and guiding the design of new compounds with improved binding characteristics. nih.gov

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Influenza Polymerase PB2 | Glu361, Arg332 | Hydrogen Bond | mdpi.com |

| PfGSK3 (Homology Model) | Ile148, Ala94, Leu201, Val81 | Hydrogen Bond, Hydrophobic Interactions | nih.gov |

| hACE2-S protein | Not specified | Hydrogen Bond, π-π Stacking | nih.gov |

| V600E-BRAF | Not specified | Not specified | mdpi.com |

Molecular Dynamics Simulations for Ligand-Protein Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment.

MD simulations are frequently performed after docking to validate the predicted binding poses and evaluate the stability of the ligand within the active site. A key metric used is the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. Stable binding is indicated by a low and converging RMSD value over the simulation period, which can range from nanoseconds to microseconds. For example, MD simulations of pyrimidine derivatives targeting the V600E-BRAF protein showed that selected compounds maintained relative stability, with RMSD values typically below 0.2 nm over 100 nanoseconds. mdpi.com

These simulations also track the persistence of key interactions, such as hydrogen bonds, identified during docking. Studies have shown that crucial hydrogen bonds between pyrimidine derivatives and their target proteins remain consistent throughout the simulation, confirming their importance for complex stability. nih.gov In some cases, MD simulations can reveal conformational rearrangements in the binding site that are not captured by rigid docking, providing a more accurate model of the ligand-protein interaction. acs.org The stability of ligand-protein complexes, as confirmed by MD, is a critical factor in predicting a compound's potential efficacy. mdpi.comresearchgate.net

| System | Simulation Time | Key Findings | Reference |

| Pyrimidine derivatives in V600E-BRAF | 100 ns | Ligands maintained relative stability (RMSD < 0.2 nm). | mdpi.com |

| Thiazole-methylsulfonyl derivatives in hCA I/II | 100 ns | Ligands occupied a stable position; key interactions were retained. | acs.org |

| Diaryl pyrimidine derivatives in hACE2-S protein | 100 ns | Key hydrogen bonds remained consistent throughout the simulation. | nih.gov |

| Pimodivir (B611791) analogs in Influenza PB2 | Not specified | Revealed lower structural adaptability compared to the parent drug. | mdpi.comresearchgate.net |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like this compound. These calculations provide insights into molecular structure, reactivity, and spectroscopic properties.

DFT methods can reliably predict the optimized geometry of the molecule and its vibrational frequencies. nih.gov A key application is the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. researchgate.net The MEP helps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netresearchgate.net

Another important aspect studied is the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For sulfonylpyrimidine derivatives, DFT calculations have been used to correlate electronic properties with observed reactivity in SNAr reactions, providing a predictive tool for designing new reagents. nih.govacs.org These theoretical calculations are invaluable for rationalizing experimental findings and guiding synthetic efforts. scienceopen.commdpi.com

| Calculated Property | Method | Significance | Reference |

| Molecular Geometry, Vibrational Frequencies | DFT/B3LYP | Predicts stable conformation and IR spectrum. | nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies charge distribution and sites for interaction. | researchgate.netresearchgate.net |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. | researchgate.netresearchgate.net |

| SNAr Reactivity Prediction | DFT | Correlates electronic structure with reaction rates. | nih.govacs.org |

Protein X-ray Crystallography for Ligand-Protein Complex Characterization

Protein X-ray crystallography is the gold standard for determining the three-dimensional structure of proteins and their complexes with ligands at atomic resolution. helmholtz-berlin.demdpi.com When crystals of a protein bound to a this compound derivative can be grown, this technique provides unequivocal evidence of the binding mode.

The resulting electron density map precisely shows the orientation of the ligand in the active site and its specific interactions with surrounding amino acid residues. helmholtz-berlin.de This experimental data is crucial for validating and refining the predictions made by computational methods like molecular docking. For example, the crystal structure of a mutant p53 protein was solved after being treated with a 2-sulfonylpyrimidine derivative, which confirmed the exact cysteine residue that was targeted and the nature of the covalent bond formed. nih.govacs.org

Crystallography can reveal subtle but critical details, such as the planarity of the pyrimidine ring upon binding, the specific hydrogen bond networks formed by the amino and sulfonyl groups, and the presence of water molecules that may mediate interactions between the ligand and the protein. This high-resolution structural information is invaluable for structure-based drug design, enabling the optimization of ligands to enhance their fit and interactions with the target protein. mdpi.com

Homology Modeling in Receptor-Ligand Interaction Studies

When the experimental 3D structure of a target protein has not been determined, homology modeling can be used to build a predictive model. yasara.org This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves using the known experimental structure of a related homologous protein (the "template") to predict the conformation of the target protein. nih.govnih.gov

For novel or less-studied targets of this compound derivatives, homology modeling is often the first step in a structure-based design campaign. For instance, when the crystal structures for plasmodial kinases like PfPK6 and PfGSK3 were unavailable, researchers constructed homology models based on highly similar human kinases, such as CDK2 and GSK-3β, respectively. nih.gov These models were then used as the basis for molecular docking simulations to predict how pyrimidine inhibitors bind to the plasmodial targets. nih.gov

The accuracy of a homology model is highly dependent on the sequence identity between the target and the template. plos.orgfrontiersin.org While models built on templates with high sequence identity (e.g., >80%) can be very reliable, care must be taken with more distant relationships. mdpi.com Despite these limitations, homology models serve as powerful tools, providing structural hypotheses that can guide virtual screening efforts and the design of mutagenesis experiments to probe ligand-receptor interactions. nih.gov

Applications in Chemical Probes and Biological Tool Development

2-Sulfonylpyrimidines as Cysteine-Reactive Warheads for Proteomics

The 2-sulfonylpyrimidine scaffold has emerged as a powerful and tunable electrophilic "warhead" for the targeted covalent modification of cysteine residues in proteins. acs.orgblogspot.com Cysteine is a relatively rare amino acid, but its thiol side chain is highly nucleophilic, making it an attractive target for developing chemoselective bioconjugation strategies. nih.govacs.org These strategies are fundamental for creating targeted covalent inhibitors (TCIs), biochemical probes for mechanistic studies, and novel biomaterials. nih.gov

Unlike traditional warheads like acrylamides or maleimides, 2-sulfonylpyrimidines react with cysteine via a metal-free SNAr (nucleophilic aromatic substitution) mechanism, resulting in highly stable S-heteroarylated thioether linkages. nih.govresearchgate.net A key advantage of this scaffold is that its reactivity can be finely tuned over an extensive range—spanning more than nine orders of magnitude—by strategically placing electron-withdrawing or electron-donating groups on the pyrimidine (B1678525) ring. acs.orgnih.gov

Research has shown that substitution at the 5-position of the pyrimidine ring has the most significant impact on reactivity. nih.gov Electron-withdrawing groups, such as nitro (-NO2) or carboxylate (-COOMe), dramatically increase the reaction rate, while electron-donating groups like amino (-NH2) or methoxy (B1213986) (-OMe) can effectively deactivate the warhead. nih.gov This tunable reactivity is crucial for balancing the need for efficient covalent modification of the target protein while minimizing off-target reactions and hydrolytic instability. acs.org The fastest-reacting 2-sulfonylpyrimidine derivatives can selectively arylate proteins and peptides within seconds at neutral pH and low concentrations. acs.org

This high degree of control has established 2-sulfonylpyrimidines as a robust and synthetically accessible covalent motif for modern covalent ligand discovery, expanding the toolkit available for targeting reactive cysteines in the proteome. nih.govnih.gov

Table 1: Relative Reactivity of 5-Substituted 2-Methylsulfonylpyrimidines

| 5-Substituent | Group Type | Relative Reactivity (k/kref) |

|---|---|---|

| -H (Reference) | Neutral | 1 |

| -NH2 | Strong Electron-Donating (+M) | No reaction observed |

| -OMe | Strong Electron-Donating (+M) | No reaction observed |

| -Br | Inductive Withdrawing (-I) | ~2,500x |

| -CF3 | Inductive Withdrawing (-I) | ~33,000x |

| -COOMe | Strong Mesomeric Withdrawing (-M) | ~825,000x |

| -NO2 | Strong Mesomeric Withdrawing (-M) | ~3,000,000x |

Data derived from structure-reactivity studies on 2-sulfonylpyrimidines. nih.gov

Development of Fluorescent or Radiotracer Ligands for Research

The methylsulfonylpyrimidine scaffold is a valuable platform for the development of imaging agents, including fluorescent probes and positron emission tomography (PET) radiotracers. smolecule.comsnmjournals.org These tools are essential for visualizing biological processes and the distribution of specific molecular targets in vitro and in vivo.

The development of fluorescent ligands often involves conjugating an environment-sensitive fluorophore to a high-affinity receptor ligand. ccmb.res.in Such probes are designed to exhibit low fluorescence in aqueous environments but show a significant increase in emission upon binding to their target protein, enabling clear visualization. ccmb.res.in While specific fluorescent probes based directly on 5-methylsulfonylpyrimidin-2-amine are not extensively documented in the provided sources, the structural framework is suitable for such applications. For instance, derivatives have been synthesized for imaging the norepinephrine (B1679862) transporter, demonstrating the principle of using such scaffolds to create fluorescent imaging agents. nih.gov

In the realm of PET imaging, the methylsulfonylpyrimidine core has been successfully utilized to create radiotracers. PET is a powerful non-invasive imaging technique that requires radioligands labeled with positron-emitting isotopes, such as Fluorine-18 (18F). snmjournals.orgnih.gov Researchers have reported the synthesis and evaluation of 18F-labeled methylsulfonylpyrimidine derivatives as PET ligands for cyclooxygenase-2 (COX-2), an enzyme implicated in neuroinflammation. snmjournals.org

For example, two compounds, [18F]FMTP and [18F]FMPP, were developed based on a 4-(methylsulfonyl)phenyl-N-pyrimidin-4-amine structure. snmjournals.org These tracers were synthesized with high radiochemical purity and specific activity. snmjournals.org In vitro cell uptake studies using COX-2 positive and negative cell lines confirmed their specific binding. snmjournals.org Subsequent PET imaging studies in mice demonstrated that the tracers could penetrate the blood-brain barrier and accumulate in regions with induced neuroinflammation, validating the utility of the methylsulfonylpyrimidine scaffold for developing brain-penetrant PET radiotracers. snmjournals.org

Table 2: Examples of Radiotracer Development based on a Methylsulfonylpyrimidine Scaffold

| Radiotracer | Target | Application | Key Finding |

|---|---|---|---|

| [18F]FMTP | COX-2 | PET Imaging | Showed ~2-fold higher binding in a mouse model of brain inflammation compared to controls. snmjournals.org |

Use in Biochemical Assays for Enzyme Inhibition Studies

Derivatives of this compound are frequently employed in biochemical assays to determine their inhibitory activity against specific enzymes, particularly protein kinases. smolecule.comgoogle.com.na These assays are a cornerstone of drug discovery, allowing for the quantification of a compound's potency and selectivity. acs.orgmdpi.com

The 2-sulfonylpyrimidine motif has been explored as a replacement for the acrylamide (B121943) warhead in targeted covalent inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441). blogspot.com In one study, a series of 2-sulfonylpyrimidine derivatives were synthesized and tested for their ability to inhibit BTK in vitro. acs.org Several of these compounds demonstrated high potency, inhibiting BTK activity at low nanomolar concentrations, comparable to ibrutinib itself. acs.org The inhibitory activity is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. acs.org

These biochemical assays are not limited to a single target. The selectivity of these compounds is often assessed by screening them against a panel of related enzymes. For example, 2-sulfonylpyrimidine-based inhibitors have been tested against other kinases like EGFR and JAK3 to understand their off-target binding profile. acs.org Similarly, other pyrimidin-2-amine derivatives have been evaluated in enzymatic assays against V600E-mutant BRAF kinase, another important cancer target. mdpi.com

The data from these assays are critical for establishing structure-activity relationships (SAR), guiding the optimization of lead compounds to improve potency and selectivity. smolecule.commdpi.com

Table 3: Enzyme Inhibition Data for 2-Sulfonylpyrimidine Derivatives

| Compound Class | Target Enzyme | Assay Type | Result (IC50) |

|---|---|---|---|

| 2-Sulfonylpyrimidine Derivative | BTK | Biochemical Enzymatic | Low nanomolar range acs.org |

| 2-Sulfonylpyrimidine Derivative | EGFR | Biochemical Enzymatic | Varies by structure acs.org |

| 2-Sulfonylpyrimidine Derivative | JAK3 | Biochemical Enzymatic | Varies by structure acs.org |

| Pyrimidin-2-amine sulfonamide | V600EBRAF | Enzyme Assay | 0.49 µM (for compound 12l) mdpi.com |

| Aminopyrimidine derivative | JAK-2 | Radiometric | Data described in patent google.com.na |

Future Directions and Research Perspectives

Design of Novel 5-Methylsulfonylpyrimidin-2-amine Scaffolds with Enhanced Selectivity

The future of this compound in drug discovery hinges on the rational design of new scaffolds with superior selectivity for their intended biological targets, thereby minimizing off-target effects. A key strategy involves the fine-tuning of the pyrimidine (B1678525) core's reactivity and substitution patterns.

Comprehensive structure-reactivity relationship (SAR) studies have demonstrated that the 2-sulfonylpyrimidine core is a highly tunable covalent warhead for targeting cysteine residues in proteins. nih.govresearchgate.net The reactivity can be predictably adjusted over nine orders of magnitude by modifying substituents on the pyrimidine ring. nih.govresearchgate.netacs.org Research has shown that substitution at the 5-position has the most significant impact on the electrophilicity of the ring and its reaction rate with nucleophiles like glutathione (B108866) (GSH). nih.govacs.org

For instance, introducing potent electron-withdrawing groups (EWGs) such as nitro (−NO₂) or carboxymethyl (−COOMe) at the 5-position can increase the reaction rate by up to six orders of magnitude compared to the unsubstituted version. nih.govacs.org Conversely, strong electron-donating groups (EDGs) like amino (−NH₂) or methoxy (B1213986) (−OMe) can effectively deactivate the scaffold, shutting down reactivity. nih.govacs.org This high degree of tunability allows for the design of molecules that react selectively with their target under physiological conditions.

Future design efforts will likely focus on:

Halogenation: 5-bromo and 5-iodo derivatives have been shown to achieve completely selective arylation of proteins, presenting an opportunity to develop highly specific covalent inhibitors. nih.govacs.org

Complex Side Chains: The synthesis of novel 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives has led to the discovery of potent inhibitors of the V600E mutant of the BRAF kinase. nih.govmdpi.com The selectivity of these compounds was notable, with lead compounds showing significantly higher activity against V600E-BRAF compared to wild-type BRAF and the related CRAF kinase. nih.govmdpi.com

Target-Specific Modifications: For targets like the epidermal growth factor receptor (EGFR), specific sulfonyl-1,2,3-triazolyl pyrimidines have shown superior inhibitory activity compared to the standard drug erlotinib. tandfonline.com

This tailored approach, grounded in a deep understanding of SAR, will enable the development of next-generation inhibitors with precisely controlled reactivity and enhanced selectivity for their cancer-specific targets.

| Substituent at Position 5 | Group Type | Effect on Reactivity | Key Finding | Reference |

|---|---|---|---|---|

| -COOMe | Strong Electron-Withdrawing | Drastically Increases | The most reactive warhead, >800,000 times more reactive than unsubstituted pyrimidine. | nih.govacs.org |

| -NO₂ | Strong Electron-Withdrawing | Drastically Increases | Increases reaction rate by 3.5 to 6 orders of magnitude. | nih.govacs.org |

| -Br / -I | Electron-Withdrawing (Inductive) | Increases | Allows for completely selective double arylation of a mutant p53 protein. | nih.govacs.org |

| -H | Reference | Baseline | Serves as the unsubstituted reference for reactivity comparisons. | nih.govacs.org |

| -NH₂ / -OMe | Strong Electron-Donating | Switches Off Reactivity | Completely deactivates the warhead, preventing reaction. | nih.govacs.org |

Exploration of New Biological Targets for Methylsulfonylpyrimidine Derivatives

While much research has focused on kinases and other well-established cancer targets, the chemical versatility of the methylsulfonylpyrimidine scaffold makes it suitable for engaging a wider range of biological molecules. Future research will undoubtedly focus on identifying and validating novel targets for these derivatives.

Current and emerging targets include:

Protein Cysteine Residues: The tunable reactivity of 2-sulfonylpyrimidines makes them ideal for selectively targeting cysteine residues. This has been demonstrated in the stabilization of thermolabile p53 cancer mutants, suggesting a broad applicability for targeting other cysteine-containing proteins involved in disease. nih.govresearchgate.net

Kinases: Beyond the initial successes with BRAF and EGFR, other kinases remain attractive targets. nih.govmdpi.comtandfonline.com The development of pyrimidine-clubbed benzimidazole (B57391) derivatives as potential dihydrofolate reductase (DHFR) inhibitors also points to the broader family of transferases as a promising area of exploration. mdpi.com